molecular formula C6H14N2O B2833241 3-(aminomethyl)-N-methyloxolan-3-amine CAS No. 1342845-57-1

3-(aminomethyl)-N-methyloxolan-3-amine

Cat. No.: B2833241
CAS No.: 1342845-57-1
M. Wt: 130.191
InChI Key: UKZHVWVUMUJZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(aminomethyl)-N-methyloxolan-3-amine is an organic compound that features a five-membered oxolane ring with an aminomethyl group and a methylamine group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-methyloxolan-3-amine typically involves the reaction of oxirane with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and subsequent formation of the oxolane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-methyloxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines, and substituted oxolane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(aminomethyl)-N-methyloxolan-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-methyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    S-pregabalin: A structural analog of gamma-aminobutyric acid (GABA) with anticonvulsant properties.

    Aminomethylbenzoic acid: Known for its use in various pharmaceutical applications.

Uniqueness

3-(aminomethyl)-N-methyloxolan-3-amine is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its oxolane ring and aminomethyl group make it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

3-(aminomethyl)-N-methyloxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8-6(4-7)2-3-9-5-6/h8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZHVWVUMUJZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCOC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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